molecular formula C17H17ClN2O2 B5563738 N'-(2-chlorobenzylidene)-2-(4-ethylphenoxy)acetohydrazide

N'-(2-chlorobenzylidene)-2-(4-ethylphenoxy)acetohydrazide

Cat. No. B5563738
M. Wt: 316.8 g/mol
InChI Key: RDJGVKTUWDSAKZ-YBFXNURJSA-N
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Description

Synthesis Analysis

N'-(2-chlorobenzylidene)-2-(4-ethylphenoxy)acetohydrazide and related compounds are synthesized through a series of chemical reactions involving the condensation of appropriate aldehydes with phenoxy acetohydrazides. For instance, compounds within this category have been prepared through reactions involving ethyl 2-(4-chloro-3-methylphenoxy) acetate and various aromatic aldehydes to yield respective acetamide derivatives, which are further processed to form the desired hydrazide compounds (Fuloria et al., 2009).

Molecular Structure Analysis

The molecular structure of N'-(2-chlorobenzylidene)-2-(4-ethylphenoxy)acetohydrazide derivatives has been studied using techniques such as X-ray diffraction. These studies reveal that the compounds often crystallize in monoclinic crystal systems and exhibit trans configurations with respect to the C=N double bonds. The crystal structures are stabilized by N–H⋯O hydrogen bonds and weak π⋯π interactions, indicating a complex network of intermolecular interactions that contribute to the stability of the crystal structure (Zhou & Ma, 2012).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds derived from acetohydrazide, such as those synthesized through reactions with different aromatic aldehydes, have been evaluated for their antimicrobial and antifungal activities. These studies involved the synthesis of novel imines and thiazolidinones, indicating their potential application in developing new antimicrobial agents (Fuloria et al., 2009).

Nonlinear Optical Materials

Hydrazones derived from acetohydrazide, characterized for their nonlinear optical properties, highlight the potential of such compounds in optical device applications, including optical limiters and switches. This research demonstrates the application of these compounds in the field of photonics and materials science (Naseema et al., 2010).

Analgesic and Anti-inflammatory Activities

The synthesis and evaluation of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives from acetohydrazide precursors have shown promising analgesic and anti-inflammatory activities. This suggests potential therapeutic applications for pain and inflammation management (Dewangan et al., 2015).

Corrosion Inhibition

Acetohydrazide derivatives have been investigated for their role as corrosion inhibiting agents, offering environmentally friendly solutions for metal protection. This research underscores the application of such compounds in materials science and engineering to enhance the lifespan and durability of metals (Singh et al., 2021).

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-13-7-9-15(10-8-13)22-12-17(21)20-19-11-14-5-3-4-6-16(14)18/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJGVKTUWDSAKZ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide

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